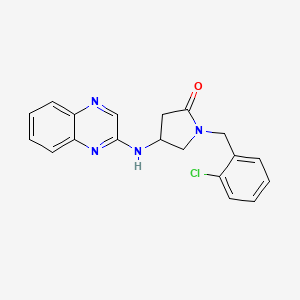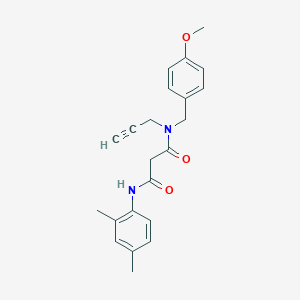![molecular formula C15H16N4O3 B5416896 4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)
4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and is a member of the pyridazinone family. The synthesis of DPA-714 is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of DPA-714 involves binding to the TSPO. The binding of DPA-714 to TSPO results in the modulation of the immune response, which can aid in the treatment of various neurological disorders. The binding of DPA-714 to TSPO also results in the inhibition of the production of reactive oxygen species, which can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
DPA-714 has several biochemical and physiological effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. DPA-714 can also reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species. Additionally, DPA-714 can modulate the expression of various genes involved in the immune response and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPA-714 in lab experiments include its high affinity for TSPO, its ability to cross the blood-brain barrier, and its potential applications in the diagnosis and treatment of various neurological disorders. The limitations of using DPA-714 in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions related to DPA-714. One potential direction is the development of new radioligands for imaging TSPO in the brain. Another potential direction is the investigation of the role of TSPO in various neurological disorders. Additionally, the development of new drugs that target TSPO could lead to the development of new treatments for these disorders.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. The synthesis of DPA-714 is a complex process that involves several steps. DPA-714 is mainly used as a radioligand for imaging TSPO in the brain. The mechanism of action of DPA-714 involves binding to TSPO and modulating the immune response. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions related to DPA-714, including the development of new radioligands and the investigation of the role of TSPO in various neurological disorders.
Méthodes De Synthèse
The synthesis of DPA-714 involves several steps and is a complex process. The first step involves the reaction of 3,4-dimethyl-6-nitropyridazine with ethyl acetoacetate, which results in the formation of 3,4-dimethyl-6-oxo-1(6H)-pyridazine. The next step involves the reaction of 3,4-dimethyl-6-oxo-1(6H)-pyridazine with 4-aminobenzoyl chloride, which results in the formation of 4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide.
Applications De Recherche Scientifique
DPA-714 has potential applications in various fields of scientific research. It is mainly used as a radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a protein that is expressed in various cells, including microglia, astrocytes, and peripheral immune cells. The expression of TSPO is increased in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Therefore, DPA-714 can be used to image the expression of TSPO in the brain, which can aid in the diagnosis and treatment of these disorders.
Propriétés
IUPAC Name |
4-[[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-7-14(21)19(18-10(9)2)8-13(20)17-12-5-3-11(4-6-12)15(16)22/h3-7H,8H2,1-2H3,(H2,16,22)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCICWVMJMPGITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)

![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)

![3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5416881.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5416894.png)
